Albiducin A vs. Albiducin B: Differential Antibacterial Potency Against Gram-Positive Pathogens
In direct head-to-head testing under identical experimental conditions, Albiducin A demonstrated four-fold higher potency against Bacillus subtilis DSM 10 (MIC 16.7 μg/mL) compared to Albiducin B (MIC 66.7 μg/mL). Against Staphylococcus aureus DSM 346, Albiducin A exhibited two-fold greater activity (MIC 33.3 μg/mL) relative to Albiducin B (MIC 66.7 μg/mL). However, both compounds showed substantially weaker activity compared to the reference antibiotic control, which displayed an MIC of 0.1 μg/mL against S. aureus [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Bacillus subtilis DSM 10: 16.7 μg/mL; Staphylococcus aureus DSM 346: 33.3 μg/mL |
| Comparator Or Baseline | Albiducin B: B. subtilis DSM 10 66.7 μg/mL, S. aureus DSM 346 66.7 μg/mL; Reference antibiotic: B. subtilis 4.2 μg/mL, S. aureus 0.1 μg/mL |
| Quantified Difference | 4-fold lower MIC against B. subtilis; 2-fold lower MIC against S. aureus; but 167-fold higher MIC than reference antibiotic against S. aureus |
| Conditions | Broth microdilution assay; DSM/ATCC standard strains |
Why This Matters
The 4-fold potency advantage against B. subtilis and 2-fold advantage against S. aureus relative to its closest structural analog may inform selection for Gram-positive antibacterial screening programs, though the weak absolute potency relative to clinical antibiotics should be noted for procurement decisions.
- [1] Table 1: Antimicrobial and cytotoxic activities of albiducins A (1) and B (2). The Journal of Antibiotics. 2018;71:339-341. View Source
